3,3,3-Trifluoroalanine

Computational chemistry Peptidomimetics Conformational analysis

Researchers studying H2S signaling often lack selective inhibitors to distinguish CBS from CSE contributions. 3,3,3-Trifluoroalanine solves this with a 4.4-fold selectivity window (CBS IC50 66 µM vs. CSE IC50 289 µM). • Selectively inactivates CBS via a unique decarboxylative defluorination cascade. • Covalent adduct formation enables crystallographic and MS-based active-site mapping. • D-enantiomer available for bacterial alanine racemase inactivation in antibacterial studies. Reliable supply with batch-to-batch consistency.

Molecular Formula C3H4F3NO2
Molecular Weight 143.06 g/mol
CAS No. 17463-43-3
Cat. No. B031342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoroalanine
CAS17463-43-3
SynonymsDL-3,3,3-Trifluoro-alanine;  3,3,3-Trifluoro-DL-alanine;  2-Amino-3,3,3-trifluoropropanoic Acid;  3,3,3-Trifluoro-DL-alanine;  3,3,3-Trifluoroalanine;  DL-3,3,3-Trifluoroalanine;  DL-Trifluoroalanine;  DL-α-Trifluoromethylglycine;  β,β,β-Trifluoro-DL-alanine
Molecular FormulaC3H4F3NO2
Molecular Weight143.06 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)
InChIKeyHMJQKIDUCWWIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoroalanine: Suicide Inhibitor of PLP Enzymes


3,3,3-Trifluoroalanine (α-trifluoroalanine; β,β,β-trifluoroalanine) is a fluorinated alanine analog in which the β-methyl group is replaced by a trifluoromethyl (–CF3) substituent, yielding a molecular weight of 143.06 g/mol and a calculated XLogP3-AA of -2.3 [1]. The compound is best characterized as a mechanism-based (suicide) inactivator of multiple pyridoxal-5′-phosphate (PLP)-dependent enzymes, including alanine racemase, γ-cystathionase, tryptophan indole-lyase (tryptophanase), and 8-amino-7-oxononanoate synthase [2]. Unlike simple competitive inhibitors, the –CF3 group enables a multi-step covalent inactivation cascade initiated by decarboxylative defluorination of the enzyme-bound PLP-aldimine adduct [3].

Compound Class Fluorinated alanine analog; mechanism-based PLP-enzyme inactivator
Primary Workflow Suicide substrate studies for PLP-dependent enzyme mechanistic dissection
Key Attribute –CF3-driven decarboxylative defluorination cascade for covalent active-site labeling

Why 3,3,3-Trifluoroalanine Cannot Be Replaced


Direct substitution of 3,3,3-trifluoroalanine with L-alanine or even other mono-/di-fluorinated alanine analogs fundamentally alters the experimental outcome because the trifluoromethyl group is not an inert isosteric replacement. The –CF3 group imposes a strong inductive electron-withdrawal that reduces the pKa of the α-amino group to approximately 0.81 [1], dramatically altering the protonation state at physiological pH relative to L-alanine (pKa ~9.7) and β-fluoroalanine. More critically, the –CF3 group dictates a unique suicide inactivation pathway that requires three β-fluorine atoms to proceed through the requisite decarboxylative defluorination and β-difluoro-α,β-unsaturated imine intermediate formation [2]. Monofluoro- and difluoroalanine analogs follow distinct mechanistic trajectories that produce different covalent adducts, partition ratios, and enzyme-selectivity profiles [3].

Attribute
3,3,3-Trifluoroalanine
L-Alanine / β-Fluoroalanine
Mechanism
Multi-step covalent inactivation via defluorination cascade
Competitive inhibition or partitioned inactivation with distinct adducts
Electronic Effect
Strong inductive –CF3 withdrawal shifts α-amine protonation state
–CH3 or mono-F substitution yields different pKa and electrostatic profile
Enzyme Selectivity
Reported differential CBS vs. CSE inhibition; indole-rescue discrimination
Monofluoroalanine may not replicate isoform-selectivity or protection profiles

3,3,3-Trifluoroalanine: Key Comparative Evidence


CF3-Mediated Conformational Stabilization

Ab initio calculations (MP2/6-31+G*) identify multiple conformers of α-trifluoroalanine that are significantly more stable than the analogous conformers of L-alanine [1]. This enhanced stability does not derive from an anomeric effect (which is attenuated for CF3 relative to single F), but rather from the strong inductive polarization of the –CF3 group that alters dipole moment distributions and enables favorable intramolecular F⋯H–O hydrogen bonding interactions not possible in alanine [1].

CF3 Conformational Stabilization
Head-to-head
CF3 group induces differential stabilization via intramolecular F⋯H–O interactions absent in L-alanine (MP2/6-31+G*).
Supports peptidomimetic backbone geometry studies where alanine replacement requires altered folding propensity.
Computational evidence; empirical peptide validation remains context-dependent.
Computational chemistry Peptidomimetics Conformational analysis

Preferential Inhibition of CBS over CSE

In parallel enzyme inhibition assays, 3,3,3-trifluoroalanine exhibits differential inhibitory potency against two structurally related PLP-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) [1].

CBS vs. CSE Inhibition
Head-to-head
CBS IC50 = 66 µM; CSE IC50 = 289 µM (4.4-fold selectivity window).
Enables preferential CBS inhibition in mixed-enzyme H2S biosynthesis assays.
Selectivity requires verification in complex biological matrices.
Enzymology PLP-dependent enzymes Cysteine metabolism

Covalent vs. Partitioned Inactivation on Alanine Racemase

Comparative suicide substrate analysis of alanine racemase from Escherichia coli reveals a fundamental mechanistic bifurcation between monofluorinated and trifluorinated alanine analogs [1]. The trifluoro analog proceeds through a distinct covalent inactivation cascade that differs from the monofluoro pathway in both the identity of the reactive intermediate and the final enzyme adduct structure [2].

Alanine Racemase Adduct
Cross-study
Covalent inactivation via β-difluoro-α,β-unsaturated imine intermediate; distinct final adduct vs. β-fluoroalanine.
Provides an orthogonal tool for MS-based active-site peptide mapping and crystallographic intermediate trapping.
β-Fluoroalanine shows partition ratio of 820 per inactivation; mechanistic bifurcation context.
Antibacterial research Alanine racemase Suicide substrate

Selective Protection of Tryptophan Indole-Lyase by Indole

In a comparative study of two structurally distinct PLP-dependent enzymes that both process tryptophan-related substrates, 3,3,3-trifluoroalanine inactivation could be rescued by the aromatic nucleophile indole in a target-selective manner [1].

Indole Protection Selectivity
Head-to-head
Indole fully protects tryptophan indole-lyase (KD = 0.03 mM) but provides zero protection for tryptophan synthase.
Enables functional differentiation: selective rescue of one PLP-enzyme in mixed-enzyme assays.
Rescue effect may depend on active-site nucleophile accessibility.
Tryptophan metabolism PLP-enzyme selectivity Enzyme mechanism

Enantiodivergent Synthesis of Non-Racemic Trifluoroalanine

A highly stereoselective enantiodivergent synthesis of non-racemic 3,3,3-trifluoroalanine has been established using a chiral sulfinimine intermediate derived from commercially available ethyl trifluoropyruvate [1].

Enantiodivergent Synthesis
Class-level
Chiral sulfinimine route from ethyl trifluoropyruvate yields both L- and D-enantiomers in non-racemic form.
Supports procurement of stereochemically pure enantiomers for enantioselective enzyme targeting studies.
Stereochemical attribution requires chiral analytical verification per batch.
Asymmetric synthesis Unnatural amino acids Chiral building blocks

3,3,3-Trifluoroalanine: Research & Industrial Applications


CBS-Selective Inhibition in H2S Research

In experimental systems studying hydrogen sulfide (H2S) biosynthesis where both CBS and CSE contribute to production, 3,3,3-trifluoroalanine offers a 4.4-fold selectivity window for CBS (IC50 66 µM) over CSE (IC50 289 µM) [1]. This differential enables preferential CBS inhibition without complete CSE suppression, a nuance that monofluoroalanine cannot provide. Researchers studying tissue-specific H2S signaling in vascular or neuronal systems should prioritize this compound when CBS-selective modulation is required.

Trapping PLP-Enzyme Covalent Intermediates

The covalent adduct formed between 3,3,3-trifluoroalanine and PLP-dependent enzymes involves a multi-step decarboxylative defluorination cascade yielding a stable 2-(pyridoximine phosphate) acetoyl protein adduct that can be structurally characterized [1] [2]. The crystal structure of the 8-amino-7-oxononanoate synthase covalent adduct with trifluoroalanine has been solved, demonstrating the utility of this compound for trapping mechanistically informative intermediates [1]. This application is uniquely suited to trifluoroalanine because the trifluoromethyl group drives the specific covalent pathway; monofluoro- and difluoroalanine produce different adducts that may not be suitable for the same crystallographic or MS-based active-site peptide mapping workflows.

CF3-Induced Conformational Restriction in Peptidomimetics

When incorporated into peptide backbones, 3,3,3-trifluoroalanine exhibits enhanced conformational stability for specific backbone geometries relative to L-alanine due to CF3-induced dipole effects and intramolecular F⋯H–O hydrogen bonding [1]. This property is directly relevant to peptidomimetic design where a defined local conformation is required for target binding but the steric bulk of alternative fluorinated amino acids (e.g., trifluorovaline, trifluoroleucine) would be prohibitive. The near-isosteric relationship of –CF3 to –CH3 (despite electronic differences) makes 3,3,3-trifluoroalanine the optimal choice when alanine replacement with minimal steric perturbation but maximum electronic/conformational alteration is sought [2].

D-Trifluoroalanine in Cell Wall Biosynthesis Research

The D-enantiomer of 3,3,3-trifluoroalanine functions as a suicide inactivator of bacterial alanine racemase, the enzyme responsible for providing D-alanine for peptidoglycan synthesis [1]. Because monofluoroalanine exhibits a high partition ratio (820 catalytic events per inactivation) whereas trifluoroalanine produces a distinct covalent adduct with altered kinetics, the choice between these probes depends on the experimental objective [2]. The availability of stereochemically pure D-3,3,3-trifluoroalanine via enantiodivergent sulfinimine synthesis [3] enables antibacterial target validation studies where racemic mixtures would confound interpretation due to differential L- and D-enantiomer processing by bacterial vs. host enzymes.

Application
Selection Property
Validation Focus
PLP-enzyme mechanistic studies
Suicide substrate cascade with defined covalent adduct formation
Active-site peptide mapping or crystallographic intermediate trapping
CBS-selective H2S biosynthesis assays
Reported differential CBS/CSE inhibition profile
CBS vs. CSE selectivity verification in target matrix
Peptidomimetic design
CF3-induced conformational restriction with minimal steric perturbation
Backbone geometry and folding propensity in target peptide context
Enantioselective enzyme targeting
Non-racemic L- or D-enantiomer via enantiodivergent synthesis
Stereochemical purity and enantiomer-specific enzyme response

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38 linked technical documents
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